

An In-depth Technical Guide to Tantalum(V) Fluoride

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Compound of Interest

Compound Name: *Tantalum pentafluoride*

Cat. No.: *B1583385*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Tantalum(V) fluoride (TaF_5), also known as **tantalum pentafluoride**, is a significant inorganic compound of tantalum. It serves as a crucial precursor in the synthesis of various tantalum-containing materials, finding extensive applications in electronics, materials science, and catalysis. This technical guide provides a comprehensive overview of the molecular weight, physicochemical properties, synthesis, key applications with detailed experimental protocols, and safety information for Tantalum(V) fluoride.

Physicochemical Properties

Tantalum(V) fluoride is a white, volatile crystalline powder.^[1] Its fundamental properties are summarized in the table below.

Property	Value
Molecular Formula	TaF ₅
Molecular Weight	275.94 g/mol
CAS Number	7783-71-3
Appearance	White to off-white powder
Density	4.74 g/cm ³ at 25 °C
Melting Point	96.8 °C
Boiling Point	229.5 °C
Solubility	Decomposes in water. Soluble in hydrofluoric acid and nitric acid.
Structure	Tetrameric in the solid state, monomeric (trigonal bipyramidal) in the gaseous state. [2]

Synthesis of Tantalum(V) Fluoride

The primary industrial method for synthesizing Tantalum(V) fluoride is through the direct fluorination of tantalum metal at elevated temperatures.[\[1\]](#)[\[2\]](#) This process requires specialized equipment due to the high reactivity and toxicity of fluorine gas.

Experimental Protocol: Direct Fluorination of Tantalum Metal

This protocol describes a laboratory-scale synthesis of Tantalum(V) fluoride.

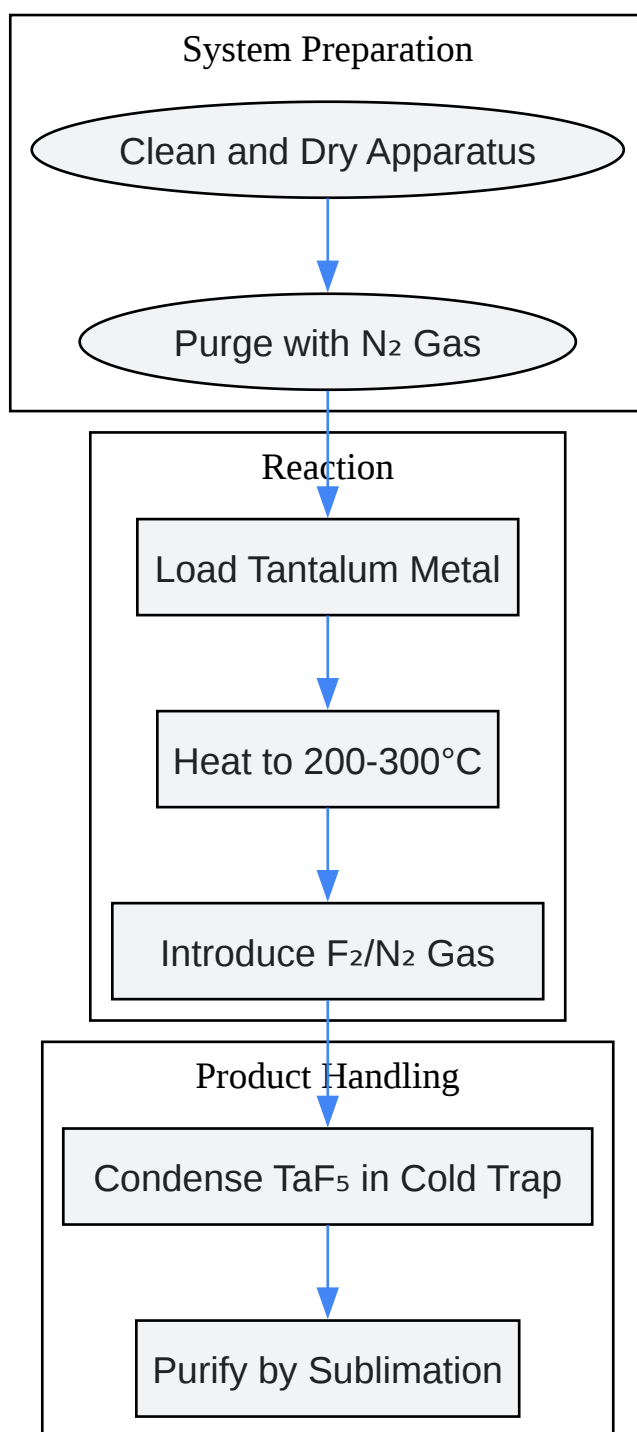
Materials:

- Tantalum metal powder or foil
- Fluorine (F₂) gas, diluted with an inert gas (e.g., Nitrogen, N₂)
- Inert gas for purging (e.g., Nitrogen, N₂)

- Reaction vessel made of a fluorine-resistant material (e.g., Monel or Nickel alloy)
- Tube furnace with temperature control
- Cold trap (e.g., cooled with liquid nitrogen)
- Gas flow controllers

Procedure:

- **System Preparation:** The entire apparatus must be thoroughly cleaned and dried to remove any moisture, as TaF_5 is highly sensitive to hydrolysis.^[1] The system should be purged with a dry, inert gas like nitrogen to create an oxygen-free and moisture-free environment.^[3]
- **Reactant Loading:** A known quantity of tantalum metal is placed into the reaction vessel.
- **Reaction Conditions:** The reaction vessel is heated in the tube furnace to a temperature between 200-300°C.^[1]
- **Fluorination:** A controlled flow of diluted fluorine gas is introduced into the reaction vessel. The reaction is highly exothermic and must be carefully controlled to prevent thermal runaway.^[1]
- **Product Collection:** The gaseous TaF_5 product is carried by the gas stream out of the reaction zone and into a cold trap, where it condenses as a white solid.^[1]
- **Purification:** The crude TaF_5 can be further purified by sublimation under vacuum to remove non-volatile impurities.^[1]
- **System Shutdown:** After the reaction is complete, the fluorine gas flow is stopped, and the system is purged with inert gas until it has cooled to room temperature.



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Caption: Synthesis workflow for Tantalum(V) fluoride.

Applications

Tantalum(V) fluoride is a versatile compound with applications in various high-technology fields.

Chemical Vapor Deposition (CVD)

TaF₅ is used as a precursor for the chemical vapor deposition of tantalum-containing thin films, such as tantalum oxide (Ta₂O₅), which are used in microelectronics for their high dielectric constant.^[1]

This protocol outlines a general procedure for the deposition of Ta₂O₅ thin films using TaF₅ as the tantalum source.

Materials:

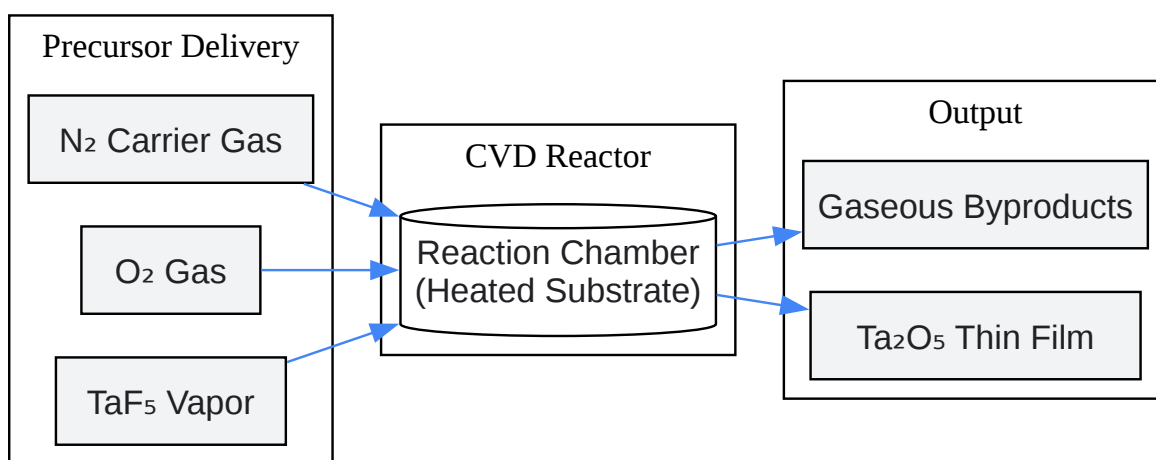
- Tantalum(V) fluoride (TaF₅) precursor
- Substrate (e.g., silicon wafer)
- Oxygen (O₂) as a co-reactant
- Inert carrier gas (e.g., Nitrogen, N₂)
- CVD reactor with a heated substrate holder and precursor delivery system
- Vacuum pump

Procedure:

- **Substrate Preparation:** The silicon wafer substrate is cleaned to remove any surface contaminants.
- **Reactor Setup:** The substrate is placed on the holder inside the CVD reactor chamber. The chamber is then evacuated to a base pressure.
- **Precursor Delivery:** The TaF₅ precursor is heated in a bubbler to generate a vapor. The vapor is transported into the reactor chamber using the inert carrier gas.
- **Deposition:** The substrate is heated to the desired deposition temperature (e.g., 450°C).^[4] Oxygen gas is introduced into the chamber simultaneously with the TaF₅ vapor. The

precursors react at the heated substrate surface to form a Ta₂O₅ film.

- **Post-Deposition:** After the desired film thickness is achieved, the precursor and oxygen flows are stopped. The reactor is cooled down to room temperature under an inert gas flow before the coated substrate is removed.
- **Annealing (Optional):** The deposited amorphous film can be annealed at a high temperature (e.g., 1000°C) to induce crystallization and modify its properties.[4]



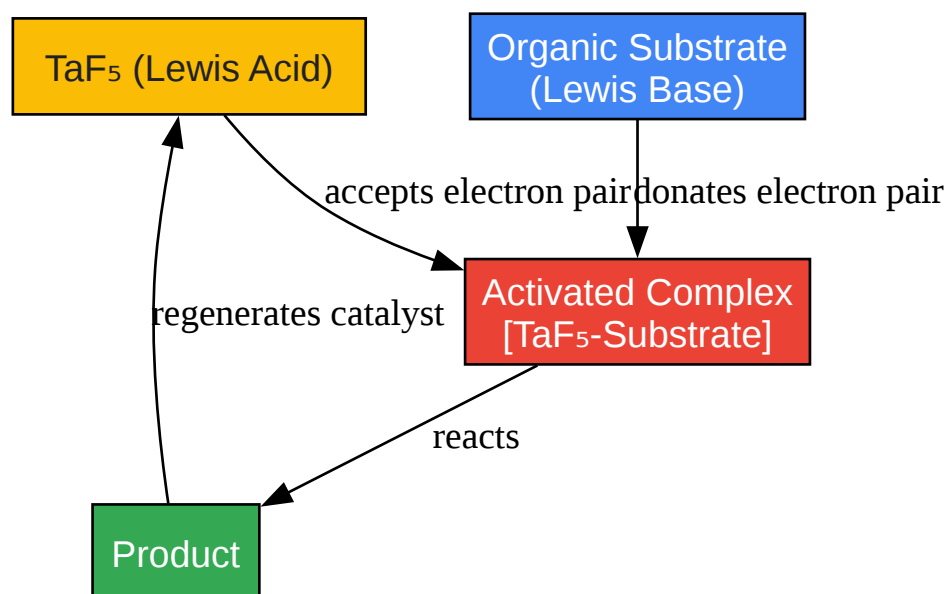
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Caption: Chemical Vapor Deposition (CVD) process using TaF₅.

Catalysis

As a strong Lewis acid, Tantalum(V) fluoride can be used as a catalyst in various organic reactions, such as Friedel-Crafts alkylations and isomerizations.[1] It is often used in combination with hydrogen fluoride (HF) to form a superacid system.[2]

The catalytic activity of TaF₅ stems from its ability to accept electron pairs from organic molecules, thereby activating them for subsequent reactions.



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